6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound.
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is synthesized by the reaction of meldrum’s acid with triethyl orthoformate and aniline . This suggests that the compound might interact with its targets in a similar manner to other 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.
Biochemical Pathways
It is known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands , suggesting that they may be involved in various biochemical pathways.
Result of Action
It is known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands , suggesting that they may have various molecular and cellular effects.
Action Environment
It is known that the compound is stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline. This reaction produces 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, which then reacts with active methylene nitriles to afford the desired product . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and subsequent acidification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: A closely related compound with similar chemical properties and applications.
6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide: Another derivative with potential biological activity.
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A methyl ester derivative used in various chemical syntheses.
Uniqueness
6-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific methoxy and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity . Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Properties
IUPAC Name |
6-methoxy-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-3-2-4(7(10)11)6(9)8-5/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPLDFOAXLYNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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